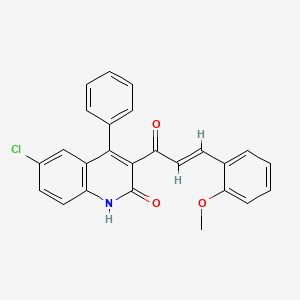

(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Description

(E)-6-Chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic quinolinone derivative characterized by a 6-chloro-4-phenylquinolin-2(1H)-one core substituted at the 3-position with an (E)-configured acryloyl group bearing a 2-methoxyphenyl moiety. Its synthesis typically involves Claisen-Schmidt condensation between a substituted quinolinone and 2-methoxycinnamaldehyde under basic conditions, yielding the target compound with moderate efficiency (60% yield) . The (E)-stereochemistry of the acryloyl group is critical for maintaining planar conformation, which enhances binding to biological targets.

Properties

IUPAC Name |

6-chloro-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClNO3/c1-30-22-10-6-5-7-16(22)11-14-21(28)24-23(17-8-3-2-4-9-17)19-15-18(26)12-13-20(19)27-25(24)29/h2-15H,1H3,(H,27,29)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMZHGWQKNSESY-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article examines the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a chloro group, methoxyphenyl moiety, and a quinoline core, which are significant for its biological interactions. The synthesis typically involves multi-step reactions, including the formation of the acrylamide and subsequent cyclization to form the quinoline structure. The purity and structural integrity are often confirmed through techniques such as NMR and HPLC .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as HeLa and A549 cells. The mechanism involves the activation of caspases and modulation of cell cycle progression, particularly through the inhibition of the PI3K/Akt pathway .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via caspase activation |

| A549 | 15.0 | Inhibition of PI3K/Akt signaling |

Antimicrobial Activity

The compound has also exhibited antimicrobial activity against various bacterial strains. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo. One notable study involved administering the compound to mice with induced tumors, where it resulted in significant tumor reduction compared to controls. The study highlighted its potential as a chemotherapeutic agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves a multi-step process. The compound can be synthesized through the reaction of appropriate quinoline derivatives with methoxy-substituted phenylacryloyl compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Key Characterization Techniques:

- NMR Spectroscopy: Used to determine the molecular structure and confirm the presence of specific functional groups.

- Mass Spectrometry: Provides molecular weight information and helps in identifying the compound.

- Infrared Spectroscopy: Useful for identifying functional groups based on characteristic absorption bands.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example, research indicates that this compound exhibits significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Study:

A study evaluated the compound's effectiveness against HCT-116 and MCF-7 cells, reporting IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been tested against various bacterial strains, demonstrating significant inhibition.

Case Study:

In a recent study, the compound was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring or the substituents attached to it can significantly influence its pharmacological properties.

Key Findings:

- The presence of chlorine at the C6 position enhances antiplasmodial potency compared to fluorinated or methoxylated analogues.

- Substituents such as methoxy groups have been shown to affect both anticancer and antimicrobial activities positively.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone

The acryloyl group enables nucleophilic additions and conjugate reactions:

Michael Addition Reactions

The electron-deficient β-carbon undergoes nucleophilic attacks. For example:

-

Thiol addition : Reaction with thiophenol in EtOH/H₂O (pH 9–10) yields thioether derivatives.

-

Amine addition : Primary amines (e.g., benzylamine) generate β-amino ketones at 60°C in CH₃CN .

Representative Reaction:

Cycloaddition Reactions

The α,β-unsaturated system participates in [3+2] cycloadditions:

-

Hydrazine cyclization : Forms pyrazoline derivatives under microwave irradiation (110°C, 45 min, EtOH) .

Example:

Transformations of the Quinoline Core

The quinolin-2(1H)-one scaffold undergoes electrophilic substitutions and redox reactions:

Chlorine Substituent Reactivity

-

Nucleophilic aromatic substitution : The 6-chloro group is displaced by amines (e.g., piperazine) in DMF at 120°C .

-

Oxidation : Under strong oxidizing conditions (KMnO₄/H₂SO₄), the quinoline ring undergoes hydroxylation at the 8-position.

Reductive Modifications

-

Catalytic hydrogenation : Pd/C-mediated H₂ reduction saturates the acryloyl double bond, yielding a propanoyl derivative .

Functionalization of the 2-Methoxyphenyl Group

The 2-methoxyphenyl substituent participates in demethylation and electrophilic reactions:

Demethylation

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring.

Key Reaction Data

Stability and Side Reactions

-

Thermal decomposition : Prolonged heating >150°C leads to quinoline ring degradation.

-

Photoreactivity : UV light induces cis-trans isomerization of the acryloyl group .

Mechanistic Insights

Comparison with Similar Compounds

Coumarin-Based Analogues

Compound 3c (), (E)-3-[3-(2-methoxyphenyl)acryloyl]-2H-chromen-2-one, replaces the quinolinone core with a coumarin (chromen-2-one) system. While retaining the 2-methoxyphenylacryloyl moiety, this structural shift reduces molecular weight (MW: ~350 vs. ~426) and alters electronic properties due to the oxygen-rich coumarin core.

Benzimidazole-Substituted Derivatives

In , compounds 39–42 feature benzimidazole rings in place of the 2-methoxyphenyl group. For example, 39 ((E)-6-chloro-3-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one) exhibits enhanced hydrogen-bonding capacity due to the basic imidazole nitrogen, improving interactions with kinase ATP-binding pockets. This modification increases molecular weight (MW: 442 vs. 426) and yields (65% vs. 60%) .

Substituent Variations on the Acryloyl Group

Halogenated Derivatives

Compound 41 (), bearing a 5-bromo-benzimidazole substituent, shows increased electronegativity, enhancing binding to hydrophobic kinase domains. Similarly, 95b (), with a 4′-chloro-biphenyl group, demonstrates improved RAD51-BRCA2 disruption (IC₅₀: 0.8 µM) compared to the parent compound, attributed to enhanced π-π stacking with aromatic residues .

Biphenyl and Fluoro-Substituted Analogues

Compound 97b (), (E)-6-chloro-3-(3-(4′-fluoro-[1,1′-biphenyl]-4-yl)acryloyl)-4-phenylquinolin-2(1H)-one, introduces a fluorine atom and extended biphenyl system. This modification increases lipophilicity (clogP: 5.2 vs. 4.1) and bioavailability, as evidenced by improved cellular uptake in pancreatic cancer models .

Key Findings

- Core Flexibility: Quinolinone cores (vs. coumarin) provide better stability and kinase affinity due to nitrogen-mediated hydrogen bonding .

- Substituent Effects : Halogens and extended aromatic systems (e.g., biphenyl) enhance target engagement but may reduce solubility .

- Synthetic Efficiency: Yields improve with electron-donating substituents (e.g., methoxy) or optimized reaction conditions (e.g., ethanol/water mixtures) .

Q & A

Q. What experimental approaches are recommended for synthesizing (E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous quinoline derivatives suggest using Mannich reactions or Claisen-Schmidt condensation for introducing acryloyl groups. For example, highlights the use of Mannich reactions with substituted acetophenones and amines to form cytotoxic quinoline derivatives. Key steps include:

- Acetylation : Introducing the acetyl group at position 3 of the quinoline core.

- Stereoselective coupling : Ensuring the (E)-configuration of the acryloyl moiety via controlled reaction conditions (e.g., base catalysis, temperature) .

- Purification : Column chromatography or recrystallization to isolate the pure (E)-isomer.

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Single-crystal X-ray diffraction (XRD) : The gold standard for determining bond lengths, angles, and stereochemistry. and provide crystal data (e.g., monoclinic space group , unit cell parameters Å, Å) and highlight intermolecular interactions like N–H⋯O hydrogen bonds .

- Complementary techniques :

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in stereochemical assignments for the acryloyl group?

The (E)-configuration of the acryloyl moiety can be unambiguously confirmed via XRD torsion angles (e.g., C=C–C=O dihedral angles). reports phenyl ring twists of and relative to the quinoline core, which influence packing and stability. Advanced refinement software (e.g., SHELXL) and validation tools (e.g., PLATON) should be used to analyze disorder or conformational flexibility .

Q. What strategies are effective for analyzing intermolecular interactions in the crystal lattice?

- Hydrogen-bonding networks : identifies N–H⋯O interactions between molecules in the asymmetric unit, which stabilize the lattice.

- π-π stacking : The phenyl and quinoline rings may engage in face-to-face or edge-to-face interactions, influencing solubility and melting points.

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯Cl, C⋯O) and visualizes molecular surfaces using software like CrystalExplorer .

Q. How can researchers design bioactivity assays for this compound based on structural analogs?

Q. How should researchers address contradictions in unit cell parameters across crystallographic studies?

Discrepancies in unit cell dimensions (e.g., ų in vs. other reports) may arise from:

- Polymorphism : Different crystallization solvents or temperatures.

- Data quality : Ensure high-resolution data ( Å) and low values.

- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) and replicate experiments .

Methodological Considerations

- Synthetic reproducibility : Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize byproducts.

- Crystallization : Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to grow diffraction-quality crystals.

- Data interpretation : Combine XRD with spectroscopic data to resolve ambiguities in substituent orientation or tautomerism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.